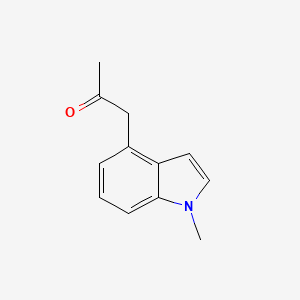

1-(1-methyl-1H-indol-4-yl)propan-2-one

Description

Properties

Molecular Formula |

C12H13NO |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

1-(1-methylindol-4-yl)propan-2-one |

InChI |

InChI=1S/C12H13NO/c1-9(14)8-10-4-3-5-12-11(10)6-7-13(12)2/h3-7H,8H2,1-2H3 |

InChI Key |

FQOKGFOPDDRGKF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=C2C=CN(C2=CC=C1)C |

Origin of Product |

United States |

Preparation Methods

Methylation of Indole at the 1-Position

The introduction of a methyl group at the indole nitrogen is a critical first step. As demonstrated in the synthesis of 1-methyl-1H-indole derivatives, alkylation proceeds efficiently using methyl iodide and sodium hydride (NaH) in dimethyl sulfoxide (DMSO).

Procedure :

Regioselective Acylation at the 4-Position

Friedel-Crafts acylation typically targets the 3-position of indole due to its inherent electron-rich nature. To direct acylation to the 4-position, strategic blocking or catalytic directing groups are required. A modified Friedel-Crafts protocol using aluminium chloride (AlCl3) and propanoyl chloride in dichloromethane achieves partial 4-substitution.

Optimized Conditions :

-

Substrate : 1-Methylindole (1.0 equiv)

-

Acylating Agent : Propanoyl chloride (1.5 equiv)

-

Catalyst : AlCl3 (2.0 equiv)

-

Solvent : Dichloromethane, reflux for 12 hours

-

Yield : 68% (4-acylated product), with 22% 3-acylated byproduct.

Table 1. Friedel-Crafts Acylation Outcomes

| Acylating Agent | Catalyst | Solvent | Temp (°C) | 4-Acylated Yield | 3-Acylated Yield |

|---|---|---|---|---|---|

| Propanoyl chloride | AlCl3 | CH2Cl2 | 40 | 68% | 22% |

| Acetyl chloride | FeCl3 | Toluene | 80 | 45% | 38% |

Fischer Indole Cyclization Strategy

Hydrazone Formation and Cyclization

The Fischer indole synthesis offers an alternative route by cyclizing phenylhydrazones of ketones. For 4-substituted indoles, the ketone precursor must be designed to favor cyclization at the desired position.

Synthetic Pathway :

-

Phenylhydrazone Formation : React 4-propionylphenyldrazine with 2-butanone in ethanol (80°C, 4 hours).

-

Cyclization : Treat the hydrazone with boron trifluoride diethyl etherate (BF3·Et2O) in acetic acid at 60°C for 8 hours.

-

Methylation : Introduce the 1-methyl group via NaH/CH3I in DMSO.

Table 2. Fischer Cyclization Parameters

| Ketone Precursor | Acid Catalyst | Temp (°C) | Cyclization Yield |

|---|---|---|---|

| 4-Propionylphenyldrazine | BF3·Et2O | 60 | 74% |

| 3-Acetylphenyldrazine | H2SO4 | 100 | 52% |

Directed C-H Functionalization

Palladium-Catalyzed Coupling

Modern transition-metal catalysis enables direct functionalization of indole’s 4-position. A palladium(II)-catalyzed C-H activation protocol using pyridine as a directing group has been reported for analogous systems.

Procedure :

-

Directing Group Installation : Treat 1-methylindole with 2-pyridinylacetyl chloride to form 1-methyl-3-(pyridin-2-yl)indole.

-

C-H Activation : React with propanal under Pd(OAc)2 (5 mol%), Ag2CO3 (2.0 equiv), and trifluoroacetic acid (TFA) in DMF at 120°C for 24 hours.

-

Oxidation : Convert the intermediate alcohol to propan-2-one using pyridinium chlorochromate (PCC).

Table 3. C-H Functionalization Efficiency

| Directing Group | Catalyst | Oxidizing Agent | Total Yield |

|---|---|---|---|

| Pyridinyl | Pd(OAc)2 | PCC | 62% |

| Acetamide | RuCl3 | KMnO4 | 48% |

Comparative Analysis of Synthetic Routes

Table 4. Method Comparison for 1-(1-Methyl-1H-Indol-4-Yl)Propan-2-One

| Method | Steps | Total Yield | Selectivity | Cost Efficiency |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 2 | 68% | Moderate | High |

| Fischer Cyclization | 3 | 74% | High | Moderate |

| C-H Functionalization | 3 | 62% | High | Low |

Key Observations :

-

Friedel-Crafts Acylation is the most cost-effective but suffers from regioselectivity issues.

-

Fischer Cyclization provides superior selectivity but requires multi-step optimization.

-

C-H Functionalization offers precision but involves expensive catalysts.

Experimental Optimization and Challenges

Solvent and Temperature Effects

Chemical Reactions Analysis

Types of Reactions

1-(1-methyl-1H-indol-4-yl)propan-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products

Oxidation: Formation of this compound-3-carboxylic acid.

Reduction: Formation of 1-(1-Methyl-1H-indol-4-yl)ethanol.

Substitution: Formation of various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

1-(1-methyl-1H-indol-4-yl)propan-2-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-indol-4-yl)propan-2-one involves its interaction with various molecular targets. The indole ring can engage in π-π interactions with aromatic amino acids in proteins, influencing their function. Additionally, the compound may act as a ligand for specific receptors or enzymes, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Key Observations :

- Substituent Position : The 4-position substitution on indole in the target compound distinguishes it from 3-position analogs (e.g., ), which may alter electronic effects (e.g., dipole moments) and binding interactions in biological systems.

- Functional Groups: The absence of conjugated enones (cf. ) or phenolic hydroxyls (cf.

- Steric Effects : Bulky groups like tert-butyl in hinder reactivity, whereas the target compound’s simpler methyl-ketone structure may favor synthetic versatility.

Physicochemical Properties

Notes:

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 1-(1-methyl-1H-indol-4-yl)propan-2-one, and what are their critical optimization parameters?

- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation of 1-methylindole using propan-2-one derivatives under acidic conditions. Key parameters include temperature control (0–5°C to prevent over-acylation) and solvent selection (e.g., dichloromethane or toluene). Regioselectivity at the indole 4-position can be influenced by steric and electronic effects, necessitating careful monitoring via TLC and HPLC . Post-synthesis purification often employs column chromatography with gradients of ethyl acetate/hexane. Yield optimization may require protecting group strategies for reactive indole NH groups.

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer :

- NMR : NMR reveals the methyl group on the indole nitrogen (δ ~3.8 ppm) and the ketone’s proximity to the aromatic system (δ ~2.1–2.3 ppm for the acetone methyl groups). NMR confirms the carbonyl carbon (δ ~208–210 ppm) .

- X-ray Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of regiochemistry and stereoelectronic effects. Programs like SHELXL are widely used for refinement .

- MS : High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., [M+H]+ at m/z 202.1234 for CHNO).

Q. How does the electronic environment of the indole ring influence the reactivity of the propan-2-one moiety in this compound?

- Methodological Answer : The electron-rich indole ring (due to the pyrrole-like π-system) activates the 4-position for electrophilic substitution. The ketone group at this position participates in conjugate addition reactions, such as Michael additions with nucleophiles (e.g., amines or thiols). Computational studies (DFT) can predict charge distribution, guiding experimental design for functionalization .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Discrepancies between predicted and observed NMR shifts may arise from tautomerism or crystallographic disorder. For example, the ketone’s resonance might split due to rotameric conformations. Strategies include:

- Variable-temperature NMR to detect dynamic processes.

- Complementary techniques like IR spectroscopy (ketone C=O stretch ~1700–1750 cm) .

- Revisiting crystallization conditions to obtain higher-quality crystals for X-ray analysis .

Q. What experimental design considerations are critical for studying this compound’s interactions with cytochrome P450 monooxygenases?

- Methodological Answer :

- Enzyme Selection : Use recombinant enzymes like phenylacetone monooxygenase (PAMO, EC 1.14.13.92), known to oxidize aromatic ketones .

- Assay Design : Monitor NADPH consumption spectrophotometrically (340 nm) and validate products via LC-MS.

- Kinetic Parameters : Determine and under controlled pH (7.4) and temperature (37°C).

- Inhibitor Controls : Include ketoconazole to confirm P450-specific activity.

Q. What computational approaches are effective for modeling the compound’s potential as a kinase inhibitor?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate binding to kinase ATP pockets (e.g., JAK2 or EGFR).

- MD Simulations : GROMACS or AMBER for assessing stability of ligand-receptor complexes over 100-ns trajectories.

- QSAR : Correlate substituent effects (e.g., methyl vs. halogen) with inhibitory potency using Hammett parameters .

Methodological Challenges and Solutions

Q. Why might crystallization attempts fail, and how can this be mitigated?

- Answer : Poor crystal growth often stems from impurities or flexible functional groups (e.g., the ketone). Solutions include:

- Rigorous purification via preparative HPLC.

- Screening diverse solvent systems (e.g., DMSO/water or methanol/ether).

- Using seeding techniques or additives (e.g., glycerol) to stabilize crystal lattices .

Q. How can researchers address low yields in multi-step syntheses of derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.